N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H13ClN4O4 and its molecular weight is 372.77. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide and its derivatives have been primarily studied for their anticancer activities. Huang et al. (2020) synthesized a related compound and revealed its significant antiproliferative effects on various human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer, indicating its potential as an anticancer agent. The compound's molecular structure was analyzed using techniques like density functional theory, molecular electrostatic potential surface mapping, Hirshfeld surface analysis, and molecular docking studies, which helped in understanding its interaction with cancer-related proteins and enzymes (Huang et al., 2020).
Molecular Structure and Interaction
The molecular structure of compounds related to this compound has been extensively studied to determine their interaction mechanisms. For instance, Zhang et al. (2013) investigated the crystal structure and interaction of a similar compound with DNA. Their study provided insights into the compound's potential mode of interaction with biological molecules, hinting at its utility in drug design and pharmacological applications (Zhang et al., 2013).
Synthesis and Chemical Properties
The synthesis and chemical properties of pyrido[1,2-a]pyrimidine derivatives, closely related to this compound, have been a focus of research. Harutyunyan (2016) discussed the condensation of pyrido[1,2-a]pyrimidine with aromatic aldehydes, leading to the formation of fused polycyclic pyrimidines. This study enhances the understanding of the chemical behavior and possible applications of these compounds in various scientific fields (Harutyunyan, 2016).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making them potential targets for therapeutic intervention .
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, indole derivatives, which share some structural similarities with this compound, are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with a variety of biological targets.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially this compound, could affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by structurally similar compounds, it can be hypothesized that this compound may have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c1-9-3-4-11(7-13(9)22(25)26)16(23)20-15-10(2)19-14-6-5-12(18)8-21(14)17(15)24/h3-8H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVSJHKHWSJQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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